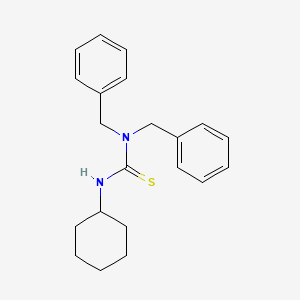

1,1-Dibenzyl-3-cyclohexylthiourea

Beschreibung

1,1-Dibenzyl-3-cyclohexylthiourea is a thiourea derivative characterized by two benzyl groups attached to one nitrogen atom and a cyclohexyl group on the adjacent nitrogen. Thioureas are renowned for their role in coordination chemistry due to the presence of sulfur (thione group) and nitrogen, which act as strong Lewis bases. The benzyl substituents enhance lipophilicity and may facilitate π-π interactions, while the bulky cyclohexyl group introduces steric effects that could influence molecular conformation and metal-binding efficiency .

Eigenschaften

Molekularformel |

C21H26N2S |

|---|---|

Molekulargewicht |

338.5 g/mol |

IUPAC-Name |

1,1-dibenzyl-3-cyclohexylthiourea |

InChI |

InChI=1S/C21H26N2S/c24-21(22-20-14-8-3-9-15-20)23(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,22,24) |

InChI-Schlüssel |

ALDZUKAAADGRDQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)NC(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1-Dibenzyl-3-cyclohexylthiourea can be synthesized through the reaction of benzyl isothiocyanate with cyclohexylamine. The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds as follows:

C6H5CH2NCS+C6H11NH2→C6H5CH2NHC(S)NHC6H11

Industrial Production Methods

Industrial production of 1,1-Dibenzyl-3-cyclohexylthiourea involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Dibenzyl-3-cyclohexylthiourea undergoes various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Substituted thiourea derivatives.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Organocatalysis

1,1-Dibenzyl-3-cyclohexylthiourea has been utilized as an organocatalyst in several reactions. Its effectiveness has been demonstrated in the asymmetric Betti reaction, where it acts as a bifunctional catalyst. The compound facilitates the formation of β-amino alcohols from aromatic aldehydes and isocyanides, showcasing its utility in synthesizing chiral compounds .

Polymerization Processes

The compound has also been employed in the polymerization of cyclic esters. For instance, it serves as a co-catalyst in the polymerization of lactide, leading to high conversion rates and favorable molecular weights of the resulting polymers. Studies have shown that using 1,1-Dibenzyl-3-cyclohexylthiourea can enhance the kinetics of polymerization reactions compared to traditional catalysts .

Biological Applications

Pharmacological Potential

Research indicates that thiourea derivatives exhibit various biological activities, including anti-inflammatory and anti-cancer properties. In particular, 1,1-Dibenzyl-3-cyclohexylthiourea has shown promise as a potential lead compound for developing new therapeutic agents targeting specific biological pathways. For example, modifications to the thiourea structure have been explored to enhance binding affinity to biological targets such as kinases .

Mechanistic Studies

The compound has been investigated for its mechanism of action in inhibiting certain enzymes involved in disease processes. For instance, studies have demonstrated that thioureas can interact with protein targets through hydrogen bonding and hydrophobic interactions, which are crucial for their biological efficacy .

Synthesis of Novel Compounds

Heterocyclic Synthesis

1,1-Dibenzyl-3-cyclohexylthiourea serves as a precursor for synthesizing various heterocyclic compounds. Its ability to undergo cyclization reactions allows for the generation of complex molecular architectures that are valuable in medicinal chemistry. For instance, reactions involving this thiourea can yield substituted benzothiazoles and other heterocycles with potential pharmacological activity .

Case Studies

Wirkmechanismus

The mechanism of action of 1,1-Dibenzyl-3-cyclohexylthiourea involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme, stabilizing the inhibitor-enzyme complex.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Electronic Differences

Table 1: Key Properties of 1,1-Dibenzyl-3-cyclohexylthiourea and Analogs

Key Observations:

In contrast, the 3-chlorobenzoyl group in the analog () introduces an electron-withdrawing Cl atom and a carbonyl group, enhancing acidity and facilitating deprotonation for coordination . Replacement of sulfur (thiourea) with oxygen (urea) in 1,3-diphenylurea reduces Lewis basicity, making urea derivatives less effective in metal coordination .

Steric Effects :

Coordination Chemistry and Reactivity

- 1,1-Dibenzyl-3-cyclohexylthiourea: Predominantly coordinates via the sulfur atom. The bulky cyclohexyl group may restrict bidentate binding, favoring monodentate interactions.

- 1,1-Dibenzyl-3-(3-chlorobenzoyl)thiourea : The carbonyl oxygen and sulfur enable bidentate (S, O) coordination, forming stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺) .

- 1,3-Diphenylurea: Limited to weaker O, N coordination, often requiring deprotonation for effective metal binding .

Table 2: Coordination Behavior

| Compound | Preferred Coordination Mode | Example Metal Complexes |

|---|---|---|

| 1,1-Dibenzyl-3-cyclohexylthiourea | Monodentate (S) | Ag⁺, Hg²⁺ |

| 1,1-Dibenzyl-3-(3-chlorobenzoyl)thiourea | Bidentate (S, O) | Cu²⁺, Ni²⁺ |

| 1,3-Diphenylurea | Bidentate (O, N) | Rare, requires activation |

Solubility and Physicochemical Properties

- Lipophilicity : The cyclohexyl group increases hydrophobicity in the target compound, reducing solubility in polar solvents compared to the 3-chlorobenzoyl analog , which benefits from the polar carbonyl group .

- Toxicity : Thioureas (e.g., target compound) generally exhibit higher toxicity than ureas (e.g., 1,3-diphenylurea), necessitating stringent safety protocols during handling .

Biologische Aktivität

1,1-Dibenzyl-3-cyclohexylthiourea (DBCHT) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and potential applications based on recent research findings.

Synthesis of 1,1-Dibenzyl-3-cyclohexylthiourea

DBCHT can be synthesized through the reaction of cyclohexyl isothiocyanate with dibenzylamine. The synthesis typically involves the following steps:

- Preparation of Isothiocyanate : Cyclohexyl isothiocyanate is generated from cyclohexylamine and thiophosgene.

- Condensation Reaction : The isothiocyanate reacts with dibenzylamine under mild conditions to yield DBCHT.

This method allows for the production of DBCHT with high purity and yield, making it suitable for further biological evaluations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of DBCHT. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

- Breast Cancer : DBCHT demonstrated significant inhibition of cell proliferation in MCF-7 cells, with IC50 values indicating potent activity.

- Lung Cancer : Similar effects were observed in A549 lung cancer cells, where DBCHT induced apoptosis through the activation of caspase pathways.

Antimicrobial Effects

DBCHT also possesses antimicrobial properties. In vitro assays have revealed its effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Enzyme Inhibition

DBCHT has been studied for its ability to inhibit specific enzymes, particularly those involved in cancer progression and inflammation:

- Carbonic Anhydrase Inhibition : DBCHT showed promising results as a carbonic anhydrase inhibitor, which may contribute to its anticancer effects by altering pH regulation in tumors.

- Cholinesterase Activity : The compound also demonstrated inhibitory effects on acetylcholinesterase, suggesting potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Several research articles have documented the biological activity of DBCHT. Below are key findings from notable studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.